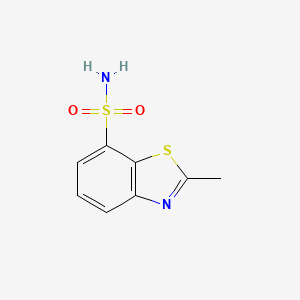

2-Methyl-7-benzothiazolesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2S2 |

|---|---|

Molecular Weight |

228.3 g/mol |

IUPAC Name |

2-methyl-1,3-benzothiazole-7-sulfonamide |

InChI |

InChI=1S/C8H8N2O2S2/c1-5-10-6-3-2-4-7(8(6)13-5)14(9,11)12/h2-4H,1H3,(H2,9,11,12) |

InChI Key |

XTGWWPQFCLFVJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(S1)C(=CC=C2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 2 Methyl 7 Benzothiazolesulfonamide

Methodologies for the Synthesis of the Benzothiazole (B30560) Core

The formation of the 2-methylbenzothiazole (B86508) scaffold is a cornerstone of synthesizing the target compound. This is generally achieved through two main strategies: the cyclization of 2-aminothiophenol (B119425) derivatives and intramolecular carbon-sulfur bond formation.

Cyclization Reactions Utilizing 2-Aminothiophenol Derivatives

A prevalent and versatile method for constructing the benzothiazole ring involves the condensation and subsequent cyclization of 2-aminothiophenol with various reagents. The reaction with acetic anhydride (B1165640) or acetic acid is a common approach to introduce the 2-methyl group.

One patented method describes the reaction of a 2-aminothiophenol halide with acetic anhydride in a glacial acetic acid reaction system. The reaction is heated, and after cooling and neutralization, the 2-methylbenzothiazole derivative is extracted. google.com This method is highlighted for its simplicity and efficiency, avoiding the need for a catalyst. google.com Another approach involves the reaction of 2-aminothiophenol with malonic acid, which can yield 2-methylbenzothiazole in high yields (up to 95%) when catalyzed by nanoporous TiO2 modified with bis-3-(trimethoxysilylpropyl)ammonium hydrosulfate. nih.gov

The reaction conditions for these cyclization reactions can be varied. For instance, the reaction of 2-aminothiophenol with aldehydes can be promoted by various catalysts, including environmentally friendly options like oxalic acid dihydrate: proline low transition temperature mixtures or rice husk-derived chemically activated carbon. d-nb.info A general scheme for the synthesis of 2-methylbenzothiazole from 2-aminothiophenol is depicted below.

Scheme 1: General synthesis of 2-methylbenzothiazole from 2-aminothiophenol.

Intramolecular Carbon-Sulfur Bond Formation Approaches

An alternative strategy for the synthesis of the benzothiazole core is through the formation of an intramolecular carbon-sulfur bond. These methods often start from N-arylthioamides or related structures and induce cyclization through various means.

Electrochemical methods have been developed for an oxidant-free intramolecular dehydrogenative C–S cross-coupling. This technique can be applied to N-aryl thioamides to yield benzothiazoles. tandfonline.com Visible-light-promoted oxidative cyclization of thiobenzanilides presents another green chemistry approach. Using a photosensitizer like acridinium (B8443388) salt and a hydrogen atom transfer agent, 2-substituted benzothiazoles can be synthesized efficiently without the need for bases or transition metals. researchgate.net

Introduction and Regioselective Functionalization of the Sulfonamide Group

A critical step in the synthesis of the target compound is the introduction of a sulfonamide group specifically at the 7-position of the 2-methylbenzothiazole ring. This is typically achieved through electrophilic aromatic substitution, followed by conversion to the sulfonamide.

Approaches for Sulfonamide Moiety Incorporation at Position 7

The direct sulfonation of 2-methylbenzothiazole is a key step. The presence of the electron-donating methyl group and the fused benzene (B151609) ring directs electrophilic substitution. While sulfonation can occur at various positions, specific conditions can favor the formation of the 7-sulfonic acid derivative. The synthesis of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid has been documented, confirming that sulfonation at the 7-position is achievable. abcam.com

Post-Cyclization Sulfonylation Reactions

A direct and effective method for introducing the sulfonamide precursor is the chlorosulfonation of the pre-formed 2-methylbenzothiazole ring. Heating 2-methylbenzothiazole with chlorosulfonic acid, sometimes in the presence of thionyl chloride, yields the corresponding sulfonyl chloride. tandfonline.com It has been noted that chlorosulfonation of the parent benzothiazole ring can lead to a mixture of the 4- and 7-isomers, suggesting that a similar isomeric mixture may be obtained for 2-methylbenzothiazole, from which the desired 7-isomer must be separated. tandfonline.com

Once the 2-methylbenzothiazole-7-sulfonyl chloride is obtained, it can be readily converted to the parent 2-Methyl-7-benzothiazolesulfonamide by reaction with ammonia.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound primarily involves the reaction of 2-methylbenzothiazole-7-sulfonyl chloride with various primary and secondary amines. This allows for the introduction of a wide range of substituents on the sulfonamide nitrogen, leading to a library of N-substituted derivatives.

A study on the chlorosulfonation of 2-methylbenzothiazole reported the synthesis of several N-substituted sulfonamides by reacting the resulting sulfonyl chloride with different amines. tandfonline.com Although the study focused on a mixture of isomers, the principle of derivatization applies to the pure 7-sulfonyl chloride. The general reaction scheme is presented below.

Scheme 2: Synthesis of N-substituted this compound derivatives.

Modification of the Methyl Group at Position 2

The methyl group at the 2-position of the benzothiazole ring is a key site for chemical modification. Its reactivity allows for the introduction of various functional groups, leading to a diverse range of derivatives.

One significant transformation of the 2-methyl group is its oxidation. Studies on the atmospheric oxidation of 2-methylbenzothiazole have shown that the methyl group can be attacked by hydroxyl radicals. acs.orgnih.gov This process can lead to the formation of an aldehyde, specifically 1,3-benzothiazole-2-carbaldehyde (B1267632) (2-CHO-BTH). acs.orgnih.gov This aldehyde functionality serves as a valuable synthetic intermediate for further derivatization. For instance, it can undergo reactions typical of aldehydes, such as condensation, oxidation to a carboxylic acid, or reduction to a hydroxymethyl group, thereby providing access to a wide array of novel analogs.

| Starting Material | Reagent/Condition | Product | Reference |

| 2-Methylbenzothiazole | Hydroxyl radical (OH) | 1,3-Benzothiazole-2-carbaldehyde | acs.orgnih.gov |

Substitutions on the Benzene Ring and the Sulfonamide Nitrogen

The benzene ring of the benzothiazole scaffold and the nitrogen atom of the sulfonamide group are prime targets for substitution reactions, allowing for the introduction of a wide variety of substituents to fine-tune the molecule's properties.

Benzene Ring Substitutions:

Electrophilic aromatic substitution reactions on the benzene portion of the benzothiazole ring system are a common strategy for introducing new functional groups. The position of these substitutions is directed by the existing substituents on the ring. In the case of this compound, the sulfonamide group (-SO2NH2) is a deactivating, meta-directing group, while the thiazole (B1198619) ring itself influences the electron distribution.

Research on the oxidation of 2-methylbenzothiazole has shown that hydroxyl radicals can attack the benzene ring at positions C4, C5, C6, and C7, leading to the formation of hydroxylated derivatives. acs.orgnih.gov This indicates that these positions are susceptible to electrophilic attack. The synthesis of various substituted 2-aminobenzothiazoles often starts from appropriately substituted anilines, which then undergo cyclization to form the benzothiazole core. nih.govijpsr.comscholarsresearchlibrary.com This approach allows for the introduction of a wide range of substituents onto the benzene ring prior to the formation of the heterocyclic system.

Sulfonamide Nitrogen Substitutions:

The sulfonamide group itself is a versatile functional handle for derivatization. The hydrogen atoms on the sulfonamide nitrogen can be substituted through reactions such as alkylation or acylation. nih.gov Alkylation of sulfonamides can lead to derivatives with modified potency and pharmacokinetic profiles. nih.gov For instance, N-alkylation of the amino group of 2-aminobenzothiazoles has been carried out using alcohols in the presence of concentrated sulfuric acid. ijpsr.com A similar strategy could be applied to the sulfonamide nitrogen of this compound.

Furthermore, the sulfonamide nitrogen can be incorporated into more complex structures. For example, it can react with various electrophiles to form a range of derivatives. The synthesis of N-substituted sulfonamides is a well-established strategy in medicinal chemistry.

| Site of Substitution | Reaction Type | Potential Reagents/Conditions | Potential Products |

| Benzene Ring (C4, C5, C6) | Electrophilic Aromatic Substitution | Nitrating agents (HNO3/H2SO4), Halogens (e.g., Br2), Acylating agents | Nitro-, Halo-, Acyl- derivatives |

| Sulfonamide Nitrogen | N-Alkylation | Alkyl halides, Alcohols/H2SO4 | N-Alkylsulfonamides |

| Sulfonamide Nitrogen | N-Acylation | Acyl chlorides, Anhydrides | N-Acylsulfonamides |

Molecular Hybridization Approaches with Other Pharmacophores

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units into a single molecule. This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The benzothiazole-sulfonamide scaffold is an attractive core for the application of this strategy.

Benzothiazole and sulfonamide moieties are both recognized pharmacophores found in a variety of biologically active compounds. dergipark.org.trdergipark.org.tr The hybridization of these two scaffolds has been explored to develop novel therapeutic agents. dergipark.org.trdergipark.org.tr For instance, benzothiazole-based bissulfonamides and sulfonamide-amide hybrid compounds have been synthesized from 2-aminobenzothiazole (B30445). dergipark.org.trdergipark.org.tr These studies highlight the potential of combining the benzothiazole core with other pharmacologically relevant groups.

Another example of molecular hybridization involves linking the benzothiazole scaffold to hydroxamic acid. hilarispublisher.com These hybrid molecules have been investigated as potential histone deacetylase (HDAC) inhibitors. hilarispublisher.com The synthesis of these hybrids typically involves creating a linker between the benzothiazole core and the second pharmacophore.

In the context of this compound, molecular hybridization could involve derivatizing the sulfonamide nitrogen or other positions on the scaffold to attach other pharmacophores. This could lead to the development of novel compounds with unique biological profiles.

| Hybrid Strategy | Linked Pharmacophore | Potential Therapeutic Target | Reference |

| Benzothiazole-Sulfonamide Hybrids | Another sulfonamide or amide moiety | Various enzymes and receptors | dergipark.org.trdergipark.org.tr |

| Benzothiazole-Hydroxamic Acid Hybrids | Hydroxamic acid | Histone Deacetylases (HDACs) | hilarispublisher.com |

Structure Activity Relationship Sar Studies of 2 Methyl 7 Benzothiazolesulfonamide Analogues

Correlating Substituent Effects on the Benzothiazole (B30560) Core with Biological Potency

The benzothiazole core is a versatile scaffold, and substitutions on its aromatic ring can significantly modulate the biological potency of its derivatives. Research into benzothiazole sulfonamides, particularly as carbonic anhydrase (CA) inhibitors, has revealed distinct patterns regarding the nature and position of these substituents.

The introduction of different groups at the 2-position of the benzothiazole ring has been a key area of investigation. Studies on benzo[d]thiazole-5- and 6-sulfonamides have shown that 2-amino-substituted, 2-acylamino, and halogenated derivatives can lead to potent and isoform-selective inhibitors of human carbonic anhydrases (hCAs). nih.gov For instance, minor modifications to the 2-amino moiety can cause significant changes in inhibitory activity, highlighting the sensitivity of the target's binding pocket to the chemical nature of this substituent. nih.gov

Furthermore, substitutions at other positions of the benzothiazole ring have been shown to enhance biological activity. In the context of antibacterial agents, the introduction of a methyl or bromo group at the 7th position of the benzothiazole ring was found to improve antibacterial action. nih.gov The electronic properties of substituents also play a crucial role. Studies comparing electron-donating groups (like -CH₃) and electron-withdrawing groups (like -NO₂) have demonstrated their impact on the frontier molecular orbitals (E HOMO and E LUMO), which in turn affects the compound's reactivity and interaction with biological targets. mdpi.com For example, the presence of electron-withdrawing chloro and nitro groups on a phenyl ring attached to the sulfonamide moiety was shown to improve antibacterial activity. nih.gov

The following table summarizes the inhibitory potency of various benzothiazole sulfonamide analogues against different carbonic anhydrase isoforms, illustrating the effect of substitutions on the core structure.

| Compound | Substituent at 2-position | Substituent at 6-position | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 8a | Ureido-phenylsulfonamide | - | 361.7 | 45.3 | 8.3 | 4.7 |

| 8b | - | Ureido-phenylsulfonamide | 12590 | 8900 | 256.4 | 108.6 |

| 8c | Ureido-phenylsulfonamide (para) | - | 425.3 | 51.6 | 9.7 | 5.2 |

| 10 | Ureidomethyl-phenylsulfonamide | - | 118.2 | 15.8 | 6.5 | 4.1 |

| 12 | Ureidoethyl-phenylsulfonamide | - | 61.5 | 8.7 | 5.1 | 3.5 |

Data sourced from inhibition constants (Kᵢ) of novel benzothiazole-derived sulphonamides. tandfonline.com

Influence of Sulfonamide Modifications on Target Selectivity and Affinity

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore for many biologically active molecules, famously acting as a zinc-binding group in carbonic anhydrase inhibitors. mdpi.com Modifications to this functional group, either by substitution on the nitrogen atom (forming secondary sulfonamides) or by altering its linker to the core scaffold, can profoundly impact target affinity and selectivity.

In the context of benzothiazole derivatives, the sulfonamide moiety is essential for potent inhibition of carbonic anhydrases. nih.govresearchgate.net Studies synthesizing secondary sulfonamides containing the benzothiazole scaffold have produced compounds with high efficacy against hCA I and hCA II isoforms. nih.govresearchgate.net For example, certain secondary sulfonamide derivatives demonstrated greater inhibitory effects than the standard drug, acetazolamide. nih.govresearchgate.net The nature of the substituent on the sulfonamide nitrogen can dictate interactions with amino acid residues outside the primary binding site, thereby influencing isoform selectivity.

Alkylation of the sulfonamide group is a strategy that can modify the chemical structure and potency of the resulting derivatives. nih.gov The addition of alkyl groups can alter the electronic properties and steric profile of the sulfonamide, leading to changes in binding affinity and bioavailability. nih.gov The versatility of the sulfonamide group allows for the creation of diverse chemical libraries to probe for interactions with various biological targets. nih.govexcli.de The development of benzothiazole-coupled sulfonamide derivatives has yielded compounds with significant anticonvulsant activity, demonstrating the broad therapeutic potential of this chemical class. nih.gov

The table below presents the inhibition constants (Kᵢ) for a series of secondary sulfonamide derivatives bearing a benzothiazole scaffold against hCA I and hCA II.

| Compound | R Group on Sulfonamide | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) |

| 1 | 4-fluorobenzyl | 0.865 | 0.548 |

| 2 | 4-chlorobenzyl | 0.125 | 0.087 |

| 3 | 4-bromobenzyl | 0.785 | 0.277 |

| 4 | 2,4-dichlorobenzyl | 0.112 | 0.025 |

| 5 | 2,6-dichlorobenzyl | 0.052 | 0.171 |

| 6 | 4-methylbenzyl | 0.115 | 0.181 |

| 7 | 4-methoxybenzyl | 0.785 | 0.293 |

| 8 | 4-(trifluoromethyl)benzyl | 0.971 | 0.682 |

| 9 | Thiophen-2-ylmethyl | 0.981 | 0.579 |

| 10 | Pyridin-3-ylmethyl | 0.081 | 0.118 |

Data sourced from inhibition studies of secondary sulfonamide derivatives. researchgate.net

Positional Isomerism Effects on Biological Activities

Positional isomerism, which concerns the different spatial arrangements of substituents on a core structure, can have a dramatic effect on the biological activity of a molecule. researchgate.net For benzothiazole sulfonamides, the position of the sulfonamide group on the fused benzene (B151609) ring is a critical determinant of inhibitory potency and isoform selectivity.

A comparative study of benzo[d]thiazole-5-sulfonamides and benzo[d]thiazole-6-sulfonamides revealed a sharp structure-activity relationship. nih.gov The differential positioning of the sulfonamide moiety alters the geometry of the molecule and its ability to fit optimally within the active site of target enzymes like carbonic anhydrase. This leads to variations in binding affinity for different isoforms. For instance, a compound with the sulfonamide at the 6-position may exhibit potent inhibition against hCA II, while its 5-sulfonamide isomer could show preference for hCA IX. This highlights that even subtle changes in the location of the key binding group can be exploited to achieve isoform selectivity.

Similarly, in the design of other benzothiazole-based inhibitors, the position of linkers and other functional groups can lead to significant differences in activity. The investigation of regioisomers where a ureido-phenylsulfonamide moiety was attached at different positions of the benzothiazole core showed marked differences in CA inhibition, with one isomer being significantly more potent than the other. tandfonline.com This principle is also observed in other heterocyclic drug candidates, where linearly attached pendants often show greater potency compared to their angularly attached counterparts. researchgate.netnih.gov

Development of Structure-Activity Hypotheses for Lead Optimization

The systematic analysis of SAR data allows for the formulation of hypotheses that guide the rational design of new, more effective analogues. For benzothiazole sulfonamides, several key hypotheses have emerged from extensive research.

One primary hypothesis is that a sharp SAR exists for this class of compounds, where minor structural alterations can lead to substantial changes in biological activity. nih.gov This suggests that the target binding pocket is highly sensitive and has specific steric and electronic requirements. For CA inhibitors, the sulfonamide moiety is hypothesized to anchor the molecule to the zinc ion in the active site, while the benzothiazole scaffold and its substituents engage in secondary interactions with surrounding amino acid residues, which dictates isoform selectivity. researchgate.net

For fatty acid amide hydrolase (FAAH) inhibitors based on a benzothiazole scaffold, SAR studies led to the hypothesis that the sulfonyl group, a piperidine ring, and the benzothiazole core are all key components for activity. nih.gov Molecular modeling suggested that these compounds may act as transition-state analogues, with the benzothiazole ring engaging in hydrophobic interactions within the enzyme's active site to achieve high potency. nih.gov

Molecular docking studies have further refined these hypotheses by providing a three-dimensional view of ligand-protein interactions. nih.gov These computational models help to rationalize observed SAR data, such as why a particular substituent enhances activity, and can predict the binding modes of novel analogues. For anticonvulsant benzothiazole sulfonamides, docking studies helped to evaluate structural hypotheses regarding the inhibition of target proteins. nih.gov The integration of SAR data with computational modeling provides a powerful strategy for lead optimization, enabling the design of compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Molecular Interactions and Binding Mechanisms of 2 Methyl 7 Benzothiazolesulfonamide with Biological Targets

Investigation of Ligand-Protein Binding Modes and Key Interactions

The binding of sulfonamide-based inhibitors, including the benzothiazole (B30560) class, to their primary targets, the zinc-containing enzymes known as carbonic anhydrases (CAs), is well-characterized. The sulfonamide moiety is the critical pharmacophore responsible for the primary binding interaction. The deprotonated nitrogen atom of the sulfonamide group coordinates directly with the zinc ion (Zn²⁺) located deep within the enzyme's active site. This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is a key step in the enzyme's catalytic cycle, thus leading to inhibition. cnr.it

Beyond this primary coordination, the stability of the ligand-protein complex is significantly enhanced by a network of hydrogen bonds and van der Waals interactions. The sulfonamide's oxygen atoms typically form hydrogen bonds with the backbone amide of a conserved threonine residue, such as Thr199 in human carbonic anhydrase II (hCA II), further anchoring the inhibitor in the active site. cnr.it

The benzothiazole scaffold and its substituents play a crucial role in defining the binding affinity and selectivity through interactions with amino acid residues lining the active site cavity. The methyl group of 2-Methyl-7-benzothiazolesulfonamide, for instance, can extend into hydrophobic pockets. nih.gov The introduction of such a methyl group into a lipophilic region, potentially lined by residues like isoleucine, leucine, or phenylalanine, can be energetically favorable and enhance binding affinity. nih.gov Conversely, the placement of a methyl group in a less hydrophobic area or where it creates steric conflict with residues can diminish binding. nih.gov

Molecular docking and computational studies on similar benzothiazole sulfonamide derivatives provide quantitative insights into these interactions. These studies predict binding affinities and identify key interacting residues. For example, docking studies on related antitubercular agents have shown potent binding affinities against enzymes like DprE1. nih.gov

| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues (Examples) | Interaction Type | Reference |

| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Derivatives | DprE1 | -5.9 to -6.2 | Not specified | Not specified | nih.gov |

| Substituted Benzimidazole Derivatives | M. tuberculosis KasA | -7.17 to -7.37 | Not specified | Hydrogen Bonds | nih.gov |

This table presents data for structurally related compounds to illustrate the principles of binding interactions.

Characterization of Active Site Specificity and Conformational Adaptations

The human body has several different isoforms of carbonic anhydrase, and achieving selective inhibition is a major goal in drug design. This compound and its analogs can exhibit significant differences in their inhibitory potency against various CA isoforms. This specificity arises from subtle differences in the amino acid composition and topography of the active sites among the isoforms.

For example, studies on related benzothiazole-6-sulfonamides have shown that small structural changes, such as the presence and position of a methyl group, can lead to significant shifts in selectivity. One analog might be a potent inhibitor of hCA II, while a closely related compound shows superior potency for hCA VII. nih.gov This specificity is determined by how well the ligand's size, shape, and electronic properties complement the target's active site. The active site of CAs is generally divided into a hydrophilic half and a hydrophobic half, and inhibitor substituents can engage these regions to varying degrees, dictating isoform selectivity.

The binding of a ligand is not a simple lock-and-key process; both the ligand and the protein can undergo conformational changes to achieve an optimal fit. This concept of "induced fit" is crucial for understanding binding. The binding of a sulfonamide can induce subtle shifts in the positions of active site residues. nih.gov The flexibility of the protein allows it to adapt to the incoming ligand, which can sometimes involve movements of entire loops or domains, although for CA inhibitors, the adaptations are often localized to the active site cavity. For example, the torsional angles of the ligand itself may adjust to fit favorably within the binding pocket. nih.gov

Structure-activity relationship (SAR) studies on various sulfonamides have systematically explored how different substituents on the core scaffold influence activity and selectivity against different CA isoforms, such as hCA I, II, IX, and XII. nih.gov These studies reveal that features like specific phenyl substitutions can have positive or negative effects on inhibitory activity towards a particular isoform, highlighting the nuanced nature of active site recognition. nih.gov

Computational Chemistry and Molecular Modeling Applications in 2 Methyl 7 Benzothiazolesulfonamide Research

Molecular Docking Simulations for Binding Affinity Prediction and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction of a ligand, such as 2-Methyl-7-benzothiazolesulfonamide, with a biological target, typically a protein or enzyme.

Elucidation of Ligand-Receptor Complex Geometries

In a typical study, the three-dimensional structure of this compound would be docked into the active site of a target receptor. The resulting conformations, or poses, would reveal the most energetically favorable geometry of the ligand-receptor complex. This analysis provides insights into how the molecule fits within the binding pocket and the specific spatial arrangement it adopts.

Identification of Key Interacting Residues

Once a stable complex geometry is predicted, the specific interactions between the ligand and the amino acid residues of the receptor are analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent and selective analogs. For instance, studies on related benzothiazolesulfonamide compounds have often identified key interactions with residues in the active sites of enzymes like carbonic anhydrase. nih.govresearchgate.net

Virtual Screening and Hit Identification

Molecular docking is a cornerstone of virtual screening, a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were part of such a library, its docking score—a measure of predicted binding affinity—would be compared against thousands or even millions of other compounds to identify potential "hits" for further experimental validation.

Molecular Dynamics (MD) Simulations for Dynamic Binding Characterization

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules and atoms over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of the protein-ligand complex and the stability of their interactions.

Analysis of Protein-Ligand Complex Stability and Flexibility

An MD simulation of a this compound-receptor complex would involve simulating the movements of every atom in the system over a period of nanoseconds to microseconds. The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial docked positions. A stable RMSD over time suggests a stable binding mode. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding or conformational changes.

Understanding Ligand Diffusion and Unbinding Processes

Advanced MD simulation techniques can be used to study the entire process of a ligand binding to or unbinding from a receptor. These simulations can provide valuable information on the kinetics of binding, the pathway the ligand takes to enter and exit the active site, and the associated energy barriers. This level of detail is critical for a comprehensive understanding of the drug-target interaction.

While the specific application of these computational methods to this compound is not documented, the principles described form the foundation of modern drug discovery and chemical biology. Future research may yet apply these powerful in silico tools to uncover the therapeutic potential of this specific compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the electronic structure and reactivity of novel chemical entities. In the context of this compound and its analogs, these computational methods provide profound insights into molecular geometries, electronic distributions, and reactivity descriptors, which are crucial for understanding their potential as bioactive agents.

Research into a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives has demonstrated the utility of DFT in predicting their chemical behavior. nih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally signifies higher reactivity. nih.gov

For instance, in a study of related derivatives, a compound with a methoxy (B1213986) substituent exhibited the highest reactivity with a ΔE of 3.86 eV, while halogenated derivatives showed increased chemical stability with ΔE values up to 4.24 eV. nih.gov The introduction of a methyl group, as in the case of a 2-methyl derivative, resulted in a relatively lower energy gap of 4.04 eV, indicating a moderate level of reactivity. nih.gov This is attributed to the mild electron-donating effect of the methyl group. nih.gov

Furthermore, Molecular Electrostatic Potential (MESP) studies, another quantum chemical tool, provide a visual representation of the charge distribution within a molecule. The MESP map helps in identifying the electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with biological targets. nih.gov In the aforementioned study, MESP analysis supported the observed bioactivity of the benzothiazole-7-sulfonamide derivatives. nih.gov

The table below summarizes key quantum chemical parameters calculated for a series of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, which helps in understanding the electronic properties of the core structure shared with this compound.

| Compound Derivative (Substituent at position 2) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Methoxy | -5.89 | -2.03 | 3.86 |

| Methyl | -5.98 | -1.94 | 4.04 |

| Halogen (representative) | -6.15 | -1.91 | 4.24 |

Data sourced from a study on 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives. nih.gov

These computational insights are invaluable in the rational design of new derivatives with tailored electronic properties and, consequently, desired biological activities.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure of a biological target, ligand-based drug design strategies, such as pharmacophore modeling, become paramount. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is particularly relevant for the development of novel therapeutic agents based on the this compound scaffold.

The process of pharmacophore modeling involves the identification of common chemical features among a set of known active molecules. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. Specialized software can then be used to generate a 3D model that spatially defines the arrangement of these critical features. nih.gov

For instance, in the development of inhibitors for various enzymes, pharmacophore models have been successfully created from a series of active compounds. These models serve as 3D queries for virtual screening of large compound libraries to identify new molecules that fit the pharmacophoric requirements and are therefore likely to be active. nih.gov

In the context of sulfonamide-containing compounds, pharmacophore models have been developed for various targets. For example, a study on sulfonamide chalcone (B49325) derivatives as alpha-glucosidase inhibitors utilized pharmacophore modeling to identify the key features responsible for their inhibitory activity. researchgate.net This model was then used to screen for and predict the activity of new derivatives. researchgate.net

For this compound and its analogs, a similar approach could be employed. By identifying a set of bioactive derivatives, a pharmacophore model could be constructed. This model would likely highlight the importance of the sulfonamide group as a hydrogen bond donor and/or acceptor, the benzothiazole (B30560) ring system as a hydrophobic and aromatic feature, and the methyl group as a potential hydrophobic interaction point.

Once a statistically significant pharmacophore model is developed and validated, it can be used in several ways:

Virtual Screening: To search large chemical databases for novel compounds that match the pharmacophore and are thus potential leads.

Lead Optimization: To guide the modification of existing active compounds to better fit the pharmacophore model and improve their biological activity.

De Novo Design: To design entirely new molecules that incorporate the essential pharmacophoric features.

While a specific pharmacophore model for this compound is not yet publicly available, the principles of ligand-based drug design provide a clear roadmap for its future development as a potential therapeutic agent.

Broader Biological Activity Investigations and Therapeutic Area Explorations of 2 Methyl 7 Benzothiazolesulfonamide Analogues

Research on Antimicrobial Activity (Bacterial and Fungal)

Analogues of 2-methyl-7-benzothiazolesulfonamide have been the subject of extensive research for their potential as antimicrobial agents against both bacterial and fungal pathogens. ijper.orgnih.govuop.edu.joresearchgate.nettsijournals.com

Substituted benzothiazole (B30560) derivatives have demonstrated notable antibacterial properties. rsc.org For instance, certain N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. rsc.org Specifically, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited significant antibacterial effects. rsc.org Another study highlighted that benzothiazole-piperazine sulfonamide derivatives displayed maximum antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.34–18.75 μg/ml. nih.gov

Furthermore, some benzothiazole derivatives of isatin (B1672199) were found to be more effective against Gram-negative bacteria than Gram-positive strains, with one compound showing excellent activity against E. coli and P. aeruginosa. nih.gov The introduction of a chloro or nitro group at the 4th position of the phenyl ring attached to the sulfonamide group has been shown to enhance antibacterial activity. nih.gov

In the realm of antifungal research, certain pyrazolo[1,5-a]pyrimidine (B1248293) and thiazole (B1198619) derivatives containing a benzothiazole moiety have been identified as effective against Fusarium oxysporum and Aspergillus fumigatus. ijper.org One study found that a specific dialkyne substituted 2-aminobenzothiazole (B30445) derivative was the most active against all tested fungal strains, with MIC values between 1.56 μg/ml and 12.5 μg/ml. nih.gov

The mechanism of action for the antibacterial effects of some sulfonamide derivatives is suggested to be the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. rsc.org This inhibition ultimately disrupts bacterial cell division. rsc.org

Table 1: Selected Benzothiazole Analogues and their Antimicrobial Activity

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives | Gram-positive and Gram-negative bacteria | Potent activity, especially with 4-tert-butyl and 4-isopropyl substitutions. | rsc.org |

| Benzothiazole-piperazine sulfonamide derivatives | Various bacterial strains | MIC values ranging from 2.34–18.75 μg/ml. | nih.gov |

| Benzothiazole derivatives of isatin | E. coli, P. aeruginosa | Excellent activity against Gram-negative bacteria. | nih.gov |

| Sulfonamide analogues of benzothiazole with chloro or nitro groups | P. aeruginosa, S. aureus, E. coli | Enhanced antibacterial activity. | nih.gov |

| Pyrazolo[1,5-a]pyrimidine and thiazole derivatives | Fusarium oxysporum, Aspergillus fumigatus | In vitro antifungal activity. | ijper.org |

| Dialkyne substituted 2-aminobenzothiazole derivative | Various fungal strains | Most active with MIC values of 1.56-12.5 μg/ml. | nih.gov |

| Benzothiazole-2-ylsulfanyl-acetamide derivatives | Various bacterial and fungal strains | High to low minimum inhibition concentration (MIC) values. | tsijournals.com |

| Sulfonamides of benzothiazole | Gram-positive bacteria | Nitro-substituted derivatives showed good activity. | uop.edu.jo |

| Sulfanilamides and nitro-substituted sulfonamides of benzothiazole | Gram-positive bacteria (including MRSA) | Effective antibacterial properties. | researchgate.netumich.edu |

Investigations into Anticancer Activities and Associated Cellular Processes

The anticancer potential of benzothiazole sulfonamide analogues has been a significant area of research, with studies demonstrating their efficacy against various cancer cell lines through diverse mechanisms. ijper.orgnih.govfrontiersin.orgresearchgate.netnih.govcapes.gov.br These derivatives have shown promise in targeting cellular processes integral to cancer progression, such as cell cycle regulation and apoptosis. researchgate.netnih.gov

Several studies have highlighted the cytotoxic activities of specific benzothiazole derivatives. For example, nitrophenyl sulphonamide and ter-butyl sulphonamide based methylsulfonyl benzothiazoles exhibited potent anticancer activities against the HeLa cell line. nih.gov Similarly, certain benzothiazole-piperazine derivatives have shown activity against hepatocellular, breast, and colorectal cancer cell lines. researchgate.net One particular derivative induced apoptosis by causing cell cycle arrest at the subG1 phase. researchgate.net

The structural modifications of the benzothiazole scaffold play a crucial role in determining the anticancer efficacy. For instance, fluorinated 2-aryl benzothiazole derivatives with hydroxyl substitutions have demonstrated significant activity against breast cancer cell lines. nih.gov Furthermore, a Ru(III) complex containing a methylbenzothiazole showed high cytotoxic activity against human leukemic cell lines. nih.gov

The mechanisms of action are varied. Some benzothiazole derivatives are believed to exert their anticancer effects by interacting with receptor tyrosine kinases, influencing the PI3K/Akt/mTOR pathway, or inducing DNA damage, which can lead to the inhibition of cancer cell growth and trigger apoptosis. frontiersin.orgresearchgate.net

Table 2: Anticancer Activity of Selected Benzothiazole Analogues

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings & Mechanism of Action | Reference(s) |

| Nitrophenyl sulphonamide & ter-butyl sulphonamide based methylsulfonyl benzothiazoles | HeLa (cervical cancer) | Potent anticancer activity with IG50 values of 0.22 µM and 0.6 µM respectively. | nih.gov |

| Secondary sulphonamide based acetamide (B32628) benzothiazole | MCF-7 (breast), HeLa (cervical), MG63 (osteosarcoma) | Modest anti-cancer activity. | nih.gov |

| Fluorinated 2-aryl benzothiazole derivatives | MCF-7 (breast adenocarcinoma) | GI50 values as low as 0.4 µM. | nih.gov |

| Ru(III) containing methylbenzothiazole | K-562 and KE-37 (human leukemic) | High cytotoxic activity, with IC50 values of 16.21 ± 2.33 for K-562 and 7.74 ± 2.50 for KE-37. | nih.gov |

| Benzothiazole-piperazine derivatives | HUH-7 (hepatocellular), MCF-7 (breast), HCT-116 (colorectal) | Active against tested cell lines; one compound induced apoptosis via cell cycle arrest. | researchgate.net |

| Benzothiazole derivative B7 | A431, A549, H1299 (cancer cell lines) | Significantly reduced cancer cell proliferation. | frontiersin.org |

Exploration of Anticonvulsant Properties

The structural features of benzothiazole sulfonamides have prompted investigations into their potential as anticonvulsant agents. ijper.org Riluzole, a marketed drug containing a benzothiazole moiety, is known for its anticonvulsant activity, suggesting that this chemical scaffold is a promising starting point for the development of new antiepileptic drugs. nih.gov

Research has shown that N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene (B151609) sulfonamides possess better anticonvulsant activity compared to their 4-substituted counterparts. nih.gov In preclinical studies using the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models, several synthesized compounds have demonstrated protective effects. nih.govfrontiersin.org

One study identified a compound with a p-Cl group on the benzene sulphonamide as a particularly potent anticonvulsant agent in the MES model. nih.gov Another derivative was found to be the most potent in the PTZ test. nih.gov These findings underscore the potential of this class of compounds in the management of epilepsy. novapublishers.com

Table 3: Anticonvulsant Activity of Benzothiazole Sulphonamide Analogues

| Compound/Derivative Class | Seizure Model | Key Findings | Reference(s) |

| N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene sulfonamides | MES and PTZ tests | Better anticonvulsant activity than 4-substituted derivatives. | nih.gov |

| Compound with p-Cl group on benzene sulphonamide | MES test | Emerged as the most potent anticonvulsant agent. | nih.gov |

| Compound 8 (a specific N-[4-(benzothiazole-2-yl) phenyl] substituted benzene sulfonamide) | PTZ test | Observed to be the most potent anticonvulsant agent. | nih.gov |

| Novel sulfamides and sulfamates | MES test | Showed protection at the lowest dose tested (30 mg/kg). | nih.gov |

| Triazolopyrimidine derivatives | MES and PTZ-induced seizures | Most derivatives showed anticonvulsive activity. | frontiersin.org |

| Alaninamide derivatives | MES and 6 Hz seizure models | Demonstrated potent activity. | mdpi.com |

Studies on Anti-inflammatory and Analgesic Effects

Benzothiazole derivatives, including those with sulfonamide functionalities, have been investigated for their anti-inflammatory and analgesic properties. ijper.orgnih.govfrontiersin.orgnih.govgoogle.com The rationale for this exploration stems from the known anti-inflammatory activities of both the benzothiazole nucleus and sulfonamide moieties, suggesting a potential for synergistic effects. nih.gov

Several studies have reported that newly synthesized benzothiazole derivatives exhibit significant in vivo anti-inflammatory activity. In one study, compounds 17c and 17i demonstrated a notable reduction in carrageenan-induced rat paw edema. nih.gov Another research effort focused on a series of benzothiazole derivatives, with compound B7 showing a significant ability to lower the levels of inflammatory cytokines IL-6 and TNF-α. frontiersin.org

The proposed mechanisms for the anti-inflammatory action of benzothiazole derivatives include the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and the inhibition of bradykinin (B550075) B2 receptors. researchgate.net This dual-action potential makes them attractive candidates for the development of new anti-inflammatory drugs. frontiersin.org

Table 4: Anti-inflammatory and Analgesic Activity of Benzothiazole Analogues

| Compound/Derivative Class | In Vivo/In Vitro Model | Key Findings | Reference(s) |

| Benzothiazole derivatives with benzenesulphonamide and carboxamide | Carrageenan-induced rat paw edema | Compounds 17c and 17i showed significant inhibition of edema (up to 80% and 78% respectively). | nih.gov |

| Benzothiazole derivative B7 | In vitro cytokine assay | Lowered levels of inflammatory cytokines IL-6 and TNF-α. | frontiersin.org |

| Benzothiazole clubbed with isatin complex | Carrageenan induced hind paw edema | Superior anti-inflammatory property compared to indomethacin. | ijper.org |

Research into Antidiabetic Activity

The potential of benzothiazole sulfonamide analogues in the management of diabetes has been an area of active investigation. ijper.organnalsofrscb.ro Thiazolidinediones (TZDs) and sulfonamides are established classes of antidiabetic drugs, and researchers have explored hybrid molecules that combine these pharmacophores. nih.gov

In one study, novel benzothiazole derivatives of TZD-sulfonamides were synthesized and evaluated for their anti-hyperglycemic and anti-hyperlipidemic activities in a diabetic rat model. nih.gov The results indicated that all the new conjugated compounds exhibited significant hypoglycemic activities. nih.gov These compounds also demonstrated high efficiency in lowering lipid profiles. nih.gov

Another line of research has focused on the activation of AMP-activated protein kinase (AMPK), a key target for novel antidiabetic drugs. nih.gov Several benzothiazole derivatives were synthesized that increased the rate of glucose uptake in L6 myotubes in an AMPK-dependent manner. nih.gov One compound, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, significantly augmented glucose uptake and lowered blood glucose levels in hyperglycemic mice. nih.gov

Table 5: Antidiabetic Activity of Benzothiazole Analogues

| Compound/Derivative Class | In Vivo/In Vitro Model | Key Findings & Mechanism of Action | Reference(s) |

| Benzothiazole derivatives of TZD-sulfonamides | STZ-induced diabetic rat model | Significant hypoglycemic and hypolipidemic activities. | nih.gov |

| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole | L6 myotubes and hyperglycemic mice | Increased glucose uptake in an AMPK-dependent manner; lowered blood glucose levels. | nih.gov |

| N-(6-substituted-1,3-benzothiazol-2-yl) benzenesulfonamide | NIDDM rat model | Promising antidiabetic potential. | researchgate.net |

Other Investigated Biological Activities (e.g., Antiviral, Antileishmanial)

Beyond the more extensively studied areas, analogues of this compound have been evaluated for a variety of other biological activities, including antiviral and antileishmanial effects. ijper.orgnih.gov

In the realm of antiviral research, newly synthesized benzothiazole-bearing N-sulfonamide 2-pyridone derivatives have been evaluated against a panel of viruses. acs.orgacs.org Some of these compounds were found to possess significant inhibitory activity against Coxsackievirus B4 (CBV4), Herpes Simplex Virus-1 (HSV-1), and Hepatitis A Virus (HAV). researchgate.netacs.orgacs.orgnih.gov For instance, one compound exhibited broad-spectrum action against five different viruses. acs.org The mechanism of action for some of these antiviral compounds is thought to involve the inhibition of enzymes like USP7. acs.org

The search for new treatments for leishmaniasis, a parasitic disease, has also led to the investigation of benzothiazole derivatives. nih.goviaea.org Several synthesized benzothiazole derivatives have shown in vitro antileishmanial activity, with some compounds exhibiting IC50 values in the low micromolar range. nih.goviaea.orgresearchgate.net The substitution pattern on the aromatic ring of the benzothiazole scaffold appears to be critical for this activity. nih.gov

Table 6: Other Biological Activities of Benzothiazole Analogues

| Biological Activity | Compound/Derivative Class | Target Organism/Virus | Key Findings | Reference(s) |

| Antiviral | Benzothiazole-bearing N-sulfonamide 2-pyridone derivatives | CBV4, HSV-1, HAV | Significant viral reduction and inhibitory activity. | acs.orgacs.org |

| Antileishmanial | (1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives | Leishmania amastigotes | Selective antileishmanial activity. | nih.gov |

| Antileishmanial | Benzothiazole derivatives with aromatic hydrazone moiety | L. amazonensis promastigotes and amastigotes | More active than the reference drug miltefosine. | nih.gov |

| Antileishmanial | Various synthesized benzothiazole derivatives | Leishmania | IC50 values ranging from 18.32 to 81.89 µM. | iaea.orgresearchgate.net |

Advanced Research Directions and Future Perspectives for 2 Methyl 7 Benzothiazolesulfonamide

Rational Design of Multifunctional Hybrid Compounds Incorporating 2-Methyl-7-benzothiazolesulfonamide

The development of single chemical entities that can modulate multiple biological targets is a leading strategy in modern drug discovery, particularly for complex multifactorial diseases. The rational design of hybrid compounds incorporating the this compound core is a promising avenue for future research. This approach involves chemically linking the this compound scaffold with other pharmacophores to create a synergistic or additive therapeutic effect.

Researchers have successfully created hybrid molecules by combining benzothiazole (B30560) sulfonamides with other heterocyclic systems, such as pyrimidines, to develop novel antiviral agents. jchemrev.com For instance, studies have shown that conjugating a benzothiazole moiety with a pyrimidine (B1678525) ring can yield compounds with potent inhibitory activity against viruses like Hepatitis C. Another approach involves creating hybrids with molecules known for their anti-inflammatory or antioxidant properties. journalajrimps.com The benzothiazole nucleus is a versatile scaffold for developing such multifunctional agents. ijper.org

Future research on this compound could explore the design of hybrids targeting both infectious and inflammatory pathways. For example, a hybrid could be designed to inhibit a key viral enzyme while simultaneously modulating an inflammatory cytokine response, a dual action that would be highly beneficial in treating viral infections that trigger severe inflammation.

Table 1: Examples of Benzothiazole-Based Hybrid Compounds and Their Activities

| Hybrid Scaffold | Target/Activity | Potential Application |

| Benzothiazole-Pyrimidine-Sulfonamide | Hepatitis C Virus (HCV) NS5B Polymerase | Antiviral |

| Benzothiazole-Triazole | Antibacterial, Antifungal | Antimicrobial |

| Benzothiazole-Isatin | Anti-inflammatory | Anti-inflammatory |

| Benzothiazole-Acridinone | Antileishmanial, Anti-HIV | Anti-infective |

This table presents examples of hybrid compounds based on the broader benzothiazole scaffold, illustrating the potential for creating multifunctional derivatives of this compound.

Strategies for Targeting Novel and Emerging Biological Pathways

While benzothiazole sulfonamides are well-known for their activity as carbonic anhydrase inhibitors, future research should aim to identify and validate novel biological targets for this compound and its derivatives. This exploration beyond traditional targets could unveil new therapeutic applications for this chemical class.

One area of significant potential is in oncology. Certain benzothiazole sulfonamides have demonstrated potent and selective inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, which are involved in tumor progression and metastasis. Further investigation could reveal other cancer-specific pathways that are modulated by this compound.

In the realm of infectious diseases, research has pointed towards novel antiviral mechanisms. For example, some benzothiazole derivatives have been found to inhibit the heat shock protein 90α (Hsp90α), a host chaperone protein required for the replication of a broad range of viruses. Another potential target is the ubiquitin-specific protease 7 (USP7), which is involved in viral persistence and immune evasion. Screening this compound and its analogues against a panel of emerging viral and bacterial targets could lead to the discovery of first-in-class anti-infective agents. mdpi.com

Strategies to achieve this include high-throughput screening against diverse enzyme and receptor panels, as well as target identification using chemoproteomics approaches. By identifying the specific cellular proteins that interact with this compound, researchers can uncover its mechanism of action and discover new therapeutic opportunities.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design and optimization of new drug candidates. These computational tools can be powerfully applied to the development of novel agents based on the this compound scaffold.

AI/ML algorithms can be trained on existing data from other benzothiazole sulfonamides to build predictive models for various properties. These models can forecast a compound's biological activity against specific targets, as well as its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This predictive power allows chemists to prioritize the synthesis of molecules with the highest probability of success, saving significant time and resources.

Furthermore, generative AI models can design entirely new molecules de novo. By providing the model with the this compound core and a set of desired properties (e.g., high potency, low toxicity, specific target affinity), the algorithm can generate novel structures for consideration. This approach can explore a much larger chemical space than traditional methods, potentially leading to the discovery of highly innovative drug candidates.

Table 2: Application of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develop models that correlate chemical structure with biological activity. | Predict the potency of new derivatives before synthesis. |

| ADMET Prediction | Use machine learning to predict pharmacokinetic and toxicity properties. | Reduce late-stage failures by identifying problematic compounds early. |

| De Novo Drug Design | Employ generative algorithms to create novel molecules with desired features. | Discover innovative candidates with optimized multi-parameter profiles. |

| Virtual Screening | Screen large virtual libraries of compounds against a biological target. | Identify potential hits for further experimental testing. |

Development of Chemoinformatic Resources for Benzothiazole Sulfonamides

To fully leverage the power of AI and machine learning, high-quality, well-organized data is essential. A critical future direction is the development of dedicated chemoinformatic resources for the benzothiazole sulfonamide class of compounds, including this compound.

Currently, data on these compounds is scattered across various scientific journals, patents, and general-purpose chemical databases. A specialized database would consolidate this information into a single, searchable resource. Such a database would ideally contain:

Chemical Structures: A comprehensive collection of benzothiazole sulfonamide structures.

Biological Activity Data: Experimental data from a wide range of assays, including enzyme inhibition, cell-based activity, and antimicrobial testing.

Physicochemical Properties: Data on properties such as solubility, lipophilicity, and melting point.

ADMET Data: In vitro and in vivo data on the pharmacokinetic and safety profiles of these compounds.

Creating such a resource would be invaluable for the research community. It would facilitate the development of more accurate predictive models, enable large-scale data analysis to uncover new structure-activity relationships, and ultimately accelerate the discovery of new drugs based on the this compound scaffold.

Q & A

Q. How can researchers optimize the synthesis of 2-methyl-7-benzothiazolesulfonamide derivatives for reproducibility?

Methodological Answer:

- Reaction Conditions : Use benzenesulfonyl chloride as a precursor in alkaline media (pH ~8) at controlled temperatures (<0°C) to minimize side reactions .

- Purification : Recrystallize products in methanol or ethanol to obtain high-purity crystals suitable for structural analysis .

- Validation : Confirm reaction completion via thin-layer chromatography (TLC) and characterize intermediates using NMR and IR spectroscopy .

Table 1: Key Synthesis Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | <0°C | |

| pH | 8.0 (adjusted with Na₂CO₃) | |

| Solvent for Crystallization | Methanol |

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy : Use IR to identify sulfonamide (S=O, N-H) and benzothiazole (C-S, C=N) functional groups. UV-Vis can track conjugation effects .

- X-ray Crystallography : Resolve bond lengths and angles (e.g., S-N: ~1.63 Å, C-S: ~1.74 Å) to validate molecular geometry .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. How should researchers assess the biological activity of this compound in antimicrobial studies?

Methodological Answer:

- Assay Design : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using agar diffusion or microdilution methods. Include positive controls (e.g., ampicillin) .

- Dose-Response Analysis : Calculate MIC (minimum inhibitory concentration) values and compare with structurally similar sulfonamides .

Q. What strategies address solubility challenges during in vitro testing of this compound?

Methodological Answer:

Q. How can stability studies for this compound be designed under varying pH conditions?

Methodological Answer:

- Hydrolysis Monitoring : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 37°C. Track degradation via HPLC, observing peaks for formaldehyde and 6-chloro-2,4-disulfamoylaniline .

- Long-Term Stability : Store bulk compound at RT (25°C) in airtight containers; assess purity annually via NMR .

Advanced Research Questions

Q. What derivatization strategies enhance the functional diversity of this compound?

Methodological Answer:

- Side-Chain Modifications : Introduce substituents (e.g., alkyl, aryl) at the sulfonamide nitrogen via nucleophilic substitution with primary amines .

- Heterocyclic Fusion : Attach pyrimidine or triazine rings to the benzothiazole core using condensation reactions (e.g., with cyanuric chloride) .

Table 2: Functionalization Approaches

| Strategy | Reagents | Application | Reference |

|---|---|---|---|

| Amine Condensation | Primary amines, Na₂CO₃ | Antibacterial agents | |

| Triazine Incorporation | Cyanuric chloride, DMF | Pesticide development |

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

Q. What computational methods predict structure-activity relationships (SAR) for sulfonamide derivatives?

Methodological Answer:

Q. How do structural variations in the benzothiazole ring influence pharmacological vs. pesticidal applications?

Methodological Answer:

Q. What advanced analytical techniques resolve co-elution challenges in HPLC analysis of sulfonamide mixtures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.